
O-Desmethyl Venlafaxine Cyclic Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desmethyl Venlafaxine Cyclic Impurity is a cyclic impurity of O-Desmethylvenlafaxine . It is used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations .
Molecular Structure Analysis
The molecular formula of this compound is C16H23NO2 . It has a molecular weight of 261.36 . The structure contains a total of 42 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Efficacy
O-Desmethylvenlafaxine (ODV) is a metabolite of venlafaxine and shares similar pharmacological properties, primarily acting as a serotonin-norepinephrine reuptake inhibitor (SNRI). The distinct pharmacological profile of ODV and venlafaxine, including their differential serotonergic and noradrenergic activity, has been a subject of interest. Clinical trials have demonstrated their efficacy in treating major depressive disorder (MDD) at certain dosage ranges, indicating their therapeutic potential. However, their moderate efficacy in treating MDD and a safety-tolerability profile similar to other SNRIs have been noted as limitations (Kamath & Handratta, 2008).
Pharmacokinetics and Therapeutic Drug Monitoring
The pharmacokinetics of venlafaxine and ODV, including their absorption, distribution, metabolism, and excretion, are critical for optimizing therapeutic outcomes. The monitoring of their levels in biological matrices like blood, saliva, and urine, is essential, especially when patients are co-medicated with other drugs that might interact with venlafaxine and ODV. Techniques like liquid-liquid extraction and solid-phase extraction have been employed for the extraction of venlafaxine and ODV from these matrices, ensuring accurate therapeutic drug monitoring (TDM) (Couderc et al., 2021); (Dziurkowska & Wesołowski, 2013).
Genetic Considerations in Treatment
The variability in response to antidepressants like venlafaxine and ODV is significantly influenced by genetic factors. Pharmacogenetic studies have identified certain genetic polymorphisms as potential predictors of treatment efficacy and tolerance to these drugs. These insights are crucial for individualizing pharmacotherapy and optimizing treatment outcomes for patients, highlighting the importance of incorporating pharmacogenetic knowledge into clinical decisions (Suwała et al., 2019).
Drug Interaction and Safety Profile
Understanding the drug interaction potential of antidepressants like venlafaxine and ODV is paramount for ensuring patient safety. Studies have focused on their interactions with the cytochrome P450 enzyme system, revealing their potential for drug-drug interactions and the implications for clinical practice. Venlafaxine has been shown to have a low potential for drug interactions at various CYP enzymes, which is a significant consideration in its clinical use and patient management (Ereshefsky & Dugan, 2000).
Mecanismo De Acción
Target of Action
O-Desmethyl Venlafaxine Cyclic Impurity, also known as 4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, primarily targets the serotonin and norepinephrine transporters (SERT and NET). These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .
Mode of Action
The compound inhibits the reuptake of serotonin and norepinephrine by binding to SERT and NET. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is similar to that of its parent compound, venlafaxine, and its active metabolite, desvenlafaxine .
Biochemical Pathways
By inhibiting SERT and NET, this compound affects the serotonergic and noradrenergic pathways. Increased levels of serotonin and norepinephrine in the synaptic cleft lead to enhanced neurotransmission, which is associated with improved mood and reduced symptoms of depression. These pathways are crucial in the regulation of mood, anxiety, and overall emotional balance .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body. It undergoes metabolism primarily through conjugation by UGT isoforms and, to a lesser extent, oxidative metabolism by CYP3A4 and CYP2C19. The metabolites are then excreted via the kidneys .
Result of Action
At the molecular level, the inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmitter levels in the synaptic cleft. This results in enhanced neurotransmission and improved synaptic plasticity. At the cellular level, these changes contribute to the alleviation of depressive symptoms and improved mood regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs that affect the same metabolic pathways (e.g., CYP3A4 inhibitors) can alter its pharmacokinetics and overall efficacy .
Análisis Bioquímico
Biochemical Properties
It is known that Venlafaxine, the parent compound, is metabolized in the liver by cytochrome P450 enzymes to produce O-Desmethylvenlafaxine
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Venlafaxine .
Metabolic Pathways
The metabolic pathways involving O-Desmethyl Venlafaxine Cyclic Impurity are not well characterized. It is known that the generation of O-Desmethylvenlafaxine from Venlafaxine is the most important metabolic pathway .
Propiedades
IUPAC Name |
4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFIYOVTHWDOQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
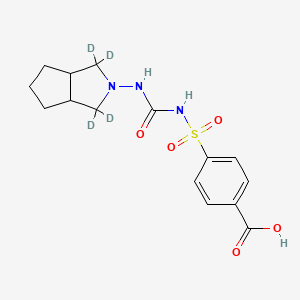
![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)
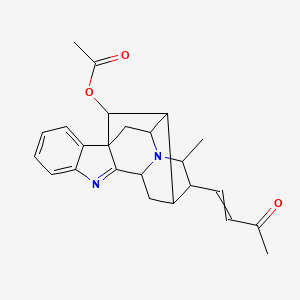

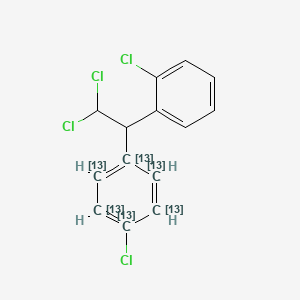

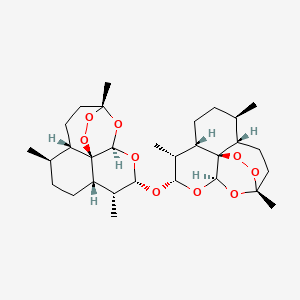
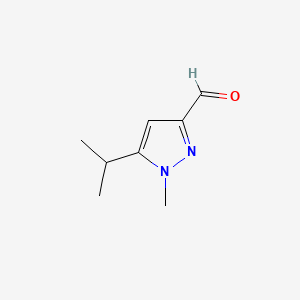
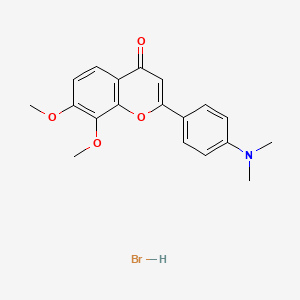
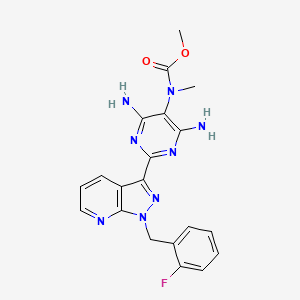

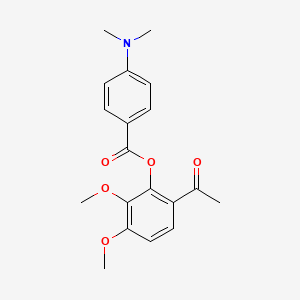

![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)
